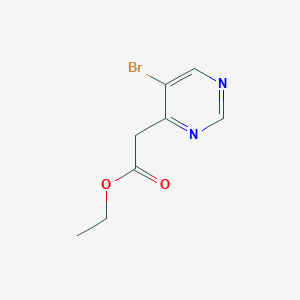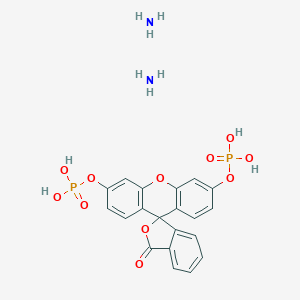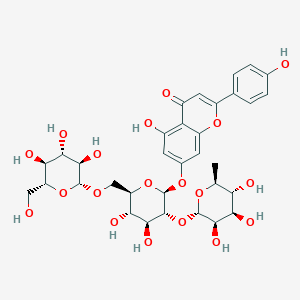
Ethyl 2-(5-bromopyrimidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 185030-22-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is ethyl (5-bromo-4-pyrimidinyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyrimidin-4-yl)acetate is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC1=NC=NC=C1Br .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a molecular weight of 245.07 g/mol . It has a XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 243.98474 g/mol . The topological polar surface area is 52.1 Ų . The compound has a complexity of 178 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives have been synthesized and analyzed for their molecular structure and vibrational spectra. For example, a derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized, and its structure was analyzed using single-crystal X-ray analysis and vibrational spectral studies. This compound's molecular structure was optimized based on Density Functional Theory (DFT) calculations (Luo et al., 2019).
Chemical Synthesis and Pharmacological Applications The compound has been used in the synthesis of various pharmacologically active molecules. For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines and used for the preparation of potent CK2 inhibitors, showcasing an interesting application of radical chemistry (Regan et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIEVCWIOPJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyrimidin-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)






![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
